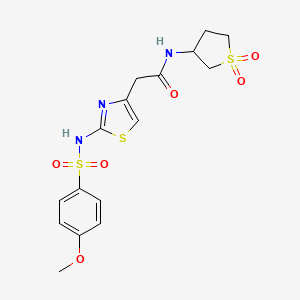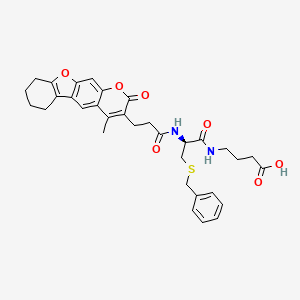
C33H36N2O7S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that features a thiolane ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a dimethoxyphenyl group. It is primarily used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]thiolane-3-carboxylic acid involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the thiolane ring using a palladium-catalyzed cross-coupling reaction.
Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate with the appropriate amino acid derivative under peptide coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dimethoxyphenyl)-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]thiolane-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the Fmoc protecting group using a base such as piperidine.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Piperidine, triethylamine
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected amines
Substitution: Brominated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethoxyphenyl)-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]thiolane-3-carboxylic acid: has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biological Studies: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethoxyphenyl)-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]thiolane-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound’s molecular targets include the amino groups of amino acids and peptides, and its pathways involve the formation and cleavage of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(2,4-dimethoxyphenyl)-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]thiolane-3-carboxylic acid: is unique due to its specific structure, which includes a thiolane ring and a dimethoxyphenyl group. This structure provides distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C33H36N2O7S |
|---|---|
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
4-[[(2S)-3-benzylsulfanyl-2-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C33H36N2O7S/c1-20-22(33(40)42-28-17-29-25(16-24(20)28)23-10-5-6-11-27(23)41-29)13-14-30(36)35-26(32(39)34-15-7-12-31(37)38)19-43-18-21-8-3-2-4-9-21/h2-4,8-9,16-17,26H,5-7,10-15,18-19H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t26-/m1/s1 |
InChI-Schlüssel |
UNJZRAFQTVWOEJ-AREMUKBSSA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)

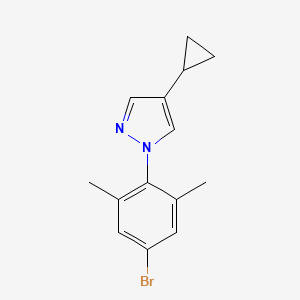
![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
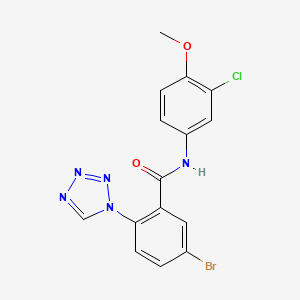
![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
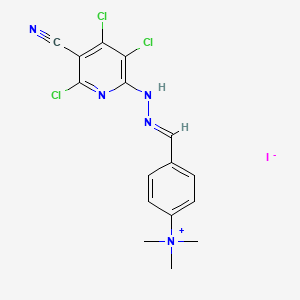

![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)
